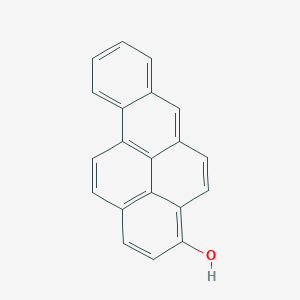

3-Hydroxy Benzopyrene

Description

Structure

3D Structure

Properties

IUPAC Name |

benzo[a]pyren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O/c21-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUUWWRWIAEPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7038319 | |

| Record name | 3-Hydroxybenz[a]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13345-21-6 | |

| Record name | 3-Hydroxybenzo[a]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13345-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxybenzo(a)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxybenz[a]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYBENZO(A)PYRENE, 3- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/672ICH1Q4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Hydroxybenzopyrene Excretion Pathways and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the excretion pathways and kinetics of 3-hydroxybenzopyrene (3-OH-BaP), a key metabolite of the potent carcinogen benzo[a]pyrene (BaP). Understanding the metabolic fate of BaP is critical for assessing exposure, predicting toxicity, and developing potential therapeutic interventions. This document details the metabolic processes, excretion routes, and kinetic parameters of 3-OH-BaP, supported by quantitative data, detailed experimental protocols, and visual representations of the core pathways.

Introduction

Benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant formed during the incomplete combustion of organic materials. Its carcinogenicity is dependent on its metabolic activation to reactive intermediates that can bind to DNA, leading to mutations and potentially cancer. The formation of 3-hydroxybenzopyrene is a critical step in the detoxification pathway of BaP. This metabolite is subsequently conjugated and excreted from the body. The efficiency of these detoxification and elimination processes significantly influences an individual's susceptibility to BaP-induced carcinogenesis. This guide will delve into the specifics of these pathways and the kinetics that govern them.

Metabolic Pathways of 3-Hydroxybenzopyrene

The biotransformation of benzo[a]pyrene to excretable metabolites is a multi-step process primarily occurring in the liver.

Phase I Metabolism: BaP is first oxidized by cytochrome P450 enzymes, primarily CYP1A1 and CYP1B1, to form various reactive epoxides and phenols. One of the major phenolic metabolites is 3-hydroxybenzopyrene.

Phase II Metabolism: 3-OH-BaP, being lipophilic, undergoes conjugation reactions to increase its water solubility and facilitate its excretion. The two primary conjugation pathways are:

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this process involves the attachment of a glucuronic acid moiety to the hydroxyl group of 3-OH-BaP, forming 3-OH-BaP-glucuronide.

-

Sulfation: Mediated by sulfotransferases (SULTs), this pathway adds a sulfonate group to 3-OH-BaP, resulting in the formation of 3-OH-BaP-sulfate.

In humans, the vast majority of urinary 3-OH-BaP is found in these conjugated forms, with over 98% being excreted as glucuronide and sulfate conjugates.[1] Studies in isolated rat hepatocytes also indicate a predominance of glucuronidation over sulfation for hydroxyphenols of BaP.

Below is a diagram illustrating the metabolic pathway from Benzo[a]pyrene to the excretion of its 3-hydroxy-metabolite conjugates.

Excretion Pathways

The conjugated metabolites of 3-OH-BaP, being more water-soluble, are readily eliminated from the body through two primary routes:

-

Urinary Excretion: A smaller fraction of the administered BaP dose is excreted in the urine as 3-OH-BaP conjugates.

-

Biliary and Fecal Excretion: The majority of BaP metabolites, including 3-OH-BaP conjugates, are eliminated via the bile into the feces. This is the predominant route of excretion.

Kinetics of 3-Hydroxybenzopyrene

The kinetic profile of 3-OH-BaP provides insights into its absorption, distribution, metabolism, and elimination (ADME) characteristics. These parameters are crucial for understanding the persistence of this metabolite in the body and for designing effective biomonitoring strategies.

Quantitative Data on Excretion

The following tables summarize the quantitative data on the excretion of 3-OH-BaP from various studies.

Table 1: Excretion of 3-Hydroxybenzopyrene in Rats Following Intravenous Administration of Benzo[a]pyrene

| Parameter | Value | Species | Study Conditions |

| % of Dose Excreted as 3-OH-BaP in Urine (72h) | 0.21 ± 0.09% | Male Sprague-Dawley Rats | 40 µmol/kg BaP IV |

| % of Dose Excreted as 3-OH-BaP in Feces (72h) | 12.9 ± 1.0% | Male Sprague-Dawley Rats | 40 µmol/kg BaP IV |

Table 2: Elimination Half-Lives of 3-Hydroxybenzopyrene in Various Tissues of Rats Following Intravenous Administration of Benzo[a]pyrene

| Tissue | Elimination Half-Life (t½) | Elimination Profile |

| Blood | 7.3-11.7 h (initial), 15.6-17.8 h (terminal) | Biexponential |

| Liver | 7.3-11.7 h (initial), 15.6-17.8 h (terminal) | Biexponential |

| Skin | 7.3-11.7 h (initial), 15.6-17.8 h (terminal) | Biexponential |

| Adipose Tissue | 27.0 h | Monophasic |

| Lung | 24.1 h | Monophasic |

| Kidney | 15.6 h (after initial buildup) | Atypical |

Urinary Concentrations in Humans

Urinary levels of 3-OH-BaP are often used as a biomarker for BaP exposure in humans. The concentrations can vary significantly depending on the level and route of exposure.

Table 3: Urinary Concentrations of 3-Hydroxybenzopyrene in Humans

| Population | Mean/Median Concentration | Notes |

| Non-occupationally exposed non-smokers | Median: ~0.05 ng/L | Baseline levels |

| Non-occupationally exposed smokers | Median: ~0.1 ng/L | Significantly higher than non-smokers |

| Coke-oven workers | Average: up to 8.3 ng/L | High occupational exposure |

| Workers in fire-proof material production | 3 to 198 ng/g creatinine | High occupational exposure |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the key experimental protocols cited in the study of 3-OH-BaP excretion and kinetics.

Animal Studies: Intravenous Administration in Rats

This protocol describes a typical in vivo study to determine the toxicokinetics of BaP and 3-OH-BaP.

Objective: To assess the distribution, metabolism, and excretion of 3-OH-BaP following a single intravenous dose of BaP in rats.

Materials:

-

Male Sprague-Dawley rats

-

Benzo[a]pyrene (BaP)

-

Vehicle for injection (e.g., Cremophor)

-

Metabolic cages for separate collection of urine and feces

-

Analytical instrumentation (HPLC with fluorescence detection or LC-MS/MS)

Procedure:

-

Animal Acclimation: House rats in a controlled environment for at least one week prior to the experiment.

-

Dosing: Administer a single intravenous injection of BaP dissolved in a suitable vehicle via the tail vein. A typical dose is 40 µmol/kg.

-

Sample Collection: House the rats in metabolic cages immediately after dosing. Collect urine and feces at predetermined time intervals (e.g., 2, 4, 8, 16, 24, 48, 72 hours). At each time point, a subset of animals is euthanized, and blood and various tissues (liver, kidney, lung, adipose tissue, skin) are collected.

-

Sample Preparation:

-

Urine and Feces: Homogenize fecal samples. For urine, perform enzymatic hydrolysis to deconjugate the glucuronide and sulfate metabolites of 3-OH-BaP.

-

Blood and Tissues: Homogenize tissue samples. Extract BaP and its metabolites using an appropriate organic solvent.

-

-

Analysis: Quantify the concentrations of BaP and 3-OH-BaP in the prepared samples using HPLC with fluorescence detection or LC-MS/MS.

-

Data Analysis: Calculate pharmacokinetic parameters such as elimination half-life, percentage of dose excreted, and tissue distribution.

The workflow for a typical animal study is depicted in the diagram below.

Human Studies: Dietary Exposure and Urine Analysis

This protocol outlines a human study to investigate the kinetics of urinary 3-OH-BaP excretion following dietary exposure to BaP.

Objective: To determine the time course and amount of urinary 3-OH-BaP excretion after consumption of BaP-containing food.

Materials:

-

Human volunteers

-

Controlled diet with a known amount of BaP (e.g., from grilled meat)

-

Urine collection containers

-

Analytical instrumentation (LC-MS/MS)

Procedure:

-

Subject Recruitment: Recruit healthy volunteers with informed consent.

-

Baseline Collection: Collect all voided urine for a baseline period (e.g., 24 hours) before the exposure to determine background levels of 3-OH-BaP.

-

Dietary Exposure: Provide a controlled meal containing a known amount of BaP.

-

Post-Exposure Urine Collection: Collect all voided urine for an extended period post-exposure (e.g., 7 days) in separate containers for each void.

-

Sample Preparation:

-

Measure the volume of each urine sample.

-

Perform enzymatic hydrolysis on an aliquot of each urine sample to deconjugate the metabolites.

-

Extract and concentrate the 3-OH-BaP from the hydrolyzed urine using solid-phase extraction (SPE).

-

-

Analysis: Analyze the extracted samples for 3-OH-BaP and its conjugates (if direct measurement is intended) using a sensitive method like LC-MS/MS.[1][2][3]

-

Data Normalization and Analysis: Normalize urinary concentrations to creatinine to account for dilution. Determine the excretion rate and the total amount of 3-OH-BaP excreted over time.

Analytical Methods

The accurate quantification of 3-OH-BaP in biological matrices is challenging due to its low concentrations. The following are commonly used analytical techniques.

5.3.1. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD)

-

Principle: This method separates 3-OH-BaP from other urinary components using HPLC, and its native fluorescence is used for detection and quantification.

-

Sample Preparation: Typically involves enzymatic hydrolysis of urine samples, followed by solid-phase or liquid-liquid extraction to concentrate the analyte and remove interferences.

-

Instrumentation: An HPLC system coupled with a fluorescence detector.

-

Sensitivity: Limits of detection are typically in the low ng/L range.[4][5]

5.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: This is a highly sensitive and specific method that couples the separation power of liquid chromatography with the mass-based detection of tandem mass spectrometry. It can be used to measure both the free and conjugated forms of 3-OH-BaP directly.[1][2][3]

-

Sample Preparation: For total 3-OH-BaP, enzymatic hydrolysis is performed. For direct measurement of conjugates, a simple dilution and filtration may be sufficient.

-

Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.

-

Sensitivity: This method offers very low limits of detection, often in the pg/L range, making it suitable for detecting 3-OH-BaP in non-occupationally exposed individuals.[2][3]

The logical relationship for choosing an analytical method is presented below.

Conclusion

The excretion of 3-hydroxybenzopyrene is a complex process involving metabolic activation, conjugation, and elimination through both urinary and fecal pathways. The kinetics of 3-OH-BaP are influenced by the route of exposure, dose, and individual metabolic capacity. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working to assess the risks associated with benzo[a]pyrene exposure and to develop strategies to mitigate its harmful effects. The continued development of highly sensitive analytical methods will further enhance our ability to monitor exposure and understand the intricate details of BaP metabolism and excretion.

References

- 1. Determination of 3-Hydroxybenzo[a]pyrene Glucuronide/Sulfate Conjugates in Human Urine and Their Association with 8-Hydroxydeoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Sensitive LC–MS/MS Method for the Quantification of 3-Hydroxybenzo[a]pyrene in Urine-Exposure Assessment in Smokers and Users of Potentially Reduced-Risk Products | MDPI [mdpi.com]

- 3. zora.uzh.ch [zora.uzh.ch]

- 4. Highly sensitive routine method for urinary 3-hydroxybenzo[a]pyrene quantitation using liquid chromatography-fluorescence detection and automated off-line solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-performance liquid chromatographic method with fluorescence detection for the determination of 3-hydroxybenzo[a]pyrene and 3-hydroxybenz[a]anthracene in the urine of polycyclic aromatic hydrocarbon-exposed workers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Synthesis and Purification of 3-Hydroxybenzopyrene Standards

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis, purification, and analytical methodologies for 3-Hydroxybenzopyrene (3-OH-BaP), a critical biomarker for assessing exposure to the carcinogen benzo[a]pyrene (BaP). The information presented here is intended to equip researchers with the necessary knowledge to produce and utilize high-purity 3-OH-BaP standards in their studies.

Chemical Synthesis of 3-Hydroxybenzopyrene

The chemical synthesis of 3-Hydroxybenzopyrene can be a complex multi-step process. A notable synthetic route involves the construction of the benzopyrene core through a Suzuki-Miyaura cross-coupling reaction, followed by functional group manipulations to introduce the hydroxyl group at the 3-position. The following protocol is adapted from a method described for the synthesis of various benzo[a]pyrene phenols.[1][2]

Experimental Protocol: Synthesis of 3-Hydroxybenzopyrene

Step 1: Suzuki-Miyaura Coupling

The core benzo[a]pyrene structure is assembled via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of a naphthalene boronate ester with a suitably substituted aryl bromide or triflate.[1][2]

-

Reactants: A substituted naphthalene boronate ester and a substituted aryl bromide/triflate.

-

Catalyst: Palladium catalyst, such as Pd(PPh₃)₄.

-

Solvent: A suitable solvent system, for example, a mixture of toluene, ethanol, and water.

-

Base: An aqueous base, such as sodium carbonate.

-

Procedure: The reactants, catalyst, and base are combined in the solvent and heated under an inert atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The product is then extracted and purified.

Step 2: Cyclization

The product from the coupling reaction is then cyclized to form the pentacyclic benzo[a]pyrene skeleton. This can be achieved through various methods, including acid-catalyzed cyclization.

Step 3: Demethylation to 3-Hydroxybenzopyrene

If the synthesis involves a methoxy-substituted precursor, the final step is the demethylation to yield the desired 3-hydroxy product.

-

Reagent: A demethylating agent such as boron tribromide (BBr₃).

-

Solvent: A dry, inert solvent like dichloromethane.

-

Procedure: The methoxy-substituted benzo[a]pyrene is dissolved in the solvent and treated with the demethylating agent at a low temperature. The reaction is carefully monitored and quenched upon completion. The crude 3-Hydroxybenzopyrene is then purified.

Purification of 3-Hydroxybenzopyrene Standards

The purification of synthesized 3-Hydroxybenzopyrene is crucial to ensure the accuracy of analytical standards. A combination of chromatographic techniques is typically employed.

Experimental Protocol: Purification

Column Chromatography:

-

Stationary Phase: Silica gel or alumina is commonly used.

-

Mobile Phase: A gradient of non-polar to polar solvents, such as a hexane/ethyl acetate mixture, is used to elute the compound of interest. Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC):

For achieving high purity, reversed-phase HPLC is the method of choice.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.

-

Detection: UV or fluorescence detection is used to monitor the elution of the product.

Analytical Methods for 3-Hydroxybenzopyrene

The determination of 3-OH-BaP, particularly in biological matrices, requires highly sensitive and selective analytical methods due to its very low concentrations. The general workflow involves enzymatic hydrolysis, followed by extraction and chromatographic analysis.

Data Presentation: Analytical Method Parameters

| Parameter | LC-MS/MS Method 1[3] | LC-MS/MS Method 2[4][5][6] | GC-MS/MS Method[7] |

| Sample Preparation | Enzymatic hydrolysis, SPE, derivatization with FMPT | Enzymatic hydrolysis, SPE, derivatization with dansyl chloride | Enzymatic hydrolysis, SPE, derivatization with MTBSTFA |

| Lower Limit of Quantification (LLOQ) | 50 pg/L | 0.25 pg/mL | 125 fg/mL (in sample) |

| Limit of Detection (LOD) | - | 0.1 pg/mL | - |

| Accuracy | - | 87.7% to 107.5% | 110% to 122% |

| Precision (Intra-day RSD) | - | 4.6% to 8.4% | - |

| Precision (Inter-day RSD) | - | 7.2% to 10.6% | 8.8% |

| Recovery | - | 68.7 ± 5.47% | - |

Experimental Protocol: Analysis of 3-OH-BaP in Urine

1. Enzymatic Hydrolysis:

-

Objective: To deconjugate the glucuronide and sulfate metabolites of 3-OH-BaP back to their free hydroxyl form.

-

Enzyme: A mixture of β-glucuronidase and arylsulfatase (from Helix pomatia).

-

Procedure: A urine sample is buffered to an appropriate pH (e.g., 5.1), and the enzyme mixture is added. The sample is then incubated, typically overnight, at 37°C.[3][7] Ascorbic acid may be added to prevent oxidation of the analyte.[3][4]

2. Solid-Phase Extraction (SPE):

-

Objective: To clean up the sample and concentrate the analyte.

-

Sorbent: A C18 or a polymeric strong anion exchange column is commonly used.

-

Procedure: The hydrolyzed urine sample is loaded onto the conditioned SPE cartridge. The cartridge is then washed with a weak solvent to remove interferences, and the analyte is eluted with a stronger organic solvent.

3. Derivatization (Optional but often necessary for sensitivity):

-

Objective: To improve the chromatographic and/or detection characteristics of 3-OH-BaP.

-

Reagents:

-

Procedure: The dried extract is reconstituted in a suitable solvent and reacted with the derivatizing agent under optimized conditions (e.g., temperature, time, pH).

4. Instrumental Analysis:

-

LC-MS/MS: The derivatized extract is injected into an HPLC system coupled to a tandem mass spectrometer. Separation is achieved on a C18 column, and detection is performed using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

-

GC-MS/MS: The derivatized extract is injected into a gas chromatograph coupled to a tandem mass spectrometer. A capillary column is used for separation, and MRM is used for detection.

Visualizations

Signaling Pathway: Benzo[a]pyrene Metabolism

Caption: Metabolic activation of Benzo[a]pyrene.

Experimental Workflow: Analysis of 3-OH-BaP in Urine

Caption: Analytical workflow for 3-OH-BaP.

References

- 1. Synthesis of phenol and quinone metabolites of benzo[a]pyrene, a carcinogenic component of tobacco smoke implicated in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Phenol and Quinone Metabolites of Benzo[a]pyrene, a Carcinogenic Component of Tobacco Smoke Implicated in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. zora.uzh.ch [zora.uzh.ch]

- 5. Development of a sensitive method for the quantification of urinary 3-hydroxybenzo[a]pyrene by solid phase extraction, dansyl chloride derivatization and liquid chromatography-tandem mass spectrometry detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Derivatization method for sensitive determination of 3-hydroxybenzo[a]pyrene in human urine by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. coresta.org [coresta.org]

An In-depth Technical Guide to the Photophysical and Spectral Properties of 3-Hydroxybenzopyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybenzopyrene (3-OH-BaP) is a principal phenolic metabolite of benzo[a]pyrene (BaP), a ubiquitous and potent carcinogenic polycyclic aromatic hydrocarbon (PAH) originating from the incomplete combustion of organic materials. As a key biomarker of BaP exposure, the detection and quantification of 3-OH-BaP in biological matrices are of paramount importance in environmental health, toxicology, and occupational safety. Furthermore, understanding the photophysical and spectral characteristics of 3-OH-BaP is crucial for elucidating the mechanisms of BaP-induced carcinogenesis and for the development of novel diagnostic and therapeutic strategies. This technical guide provides a comprehensive overview of the photophysical and spectral properties of 3-Hydroxybenzopyrene, detailed experimental protocols for their characterization, and a summary of its role in relevant biological pathways.

Core Photophysical and Spectral Properties

Detailed quantitative photophysical data for 3-Hydroxybenzopyrene are not extensively documented in publicly available literature. However, based on the known properties of its parent compound, benzo[a]pyrene, and other hydroxylated PAHs, we can infer its general spectral behavior.[1][2]

Table 1: Physicochemical Properties of 3-Hydroxybenzopyrene

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₂O | [3][4] |

| Molecular Weight | 268.31 g/mol | [3] |

| CAS Number | 13345-21-6 | [3] |

| Appearance | Yellow solid | [3] |

| Melting Point | 186-188 °C | [3] |

Table 2: Spectral Properties of Benzo[a]pyrene (Parent Compound) for Context

| Solvent | Absorption Maxima (λ_abs, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Ethanol | 384, 364, 346.5, 296.5, 284.5, 274, 265.5, 254, 225 | 29040, 24069, 13195, 57544, 45709, 31623, 45709, 39811, 27542 |

Data for Benzo[a]pyrene from PubChem[2]. It is expected that the absorption and emission spectra of 3-Hydroxybenzopyrene will be red-shifted compared to the parent compound due to the electron-donating nature of the hydroxyl group.

Experimental Protocols

UV-Visible Absorption Spectroscopy

This protocol outlines the measurement of the UV-Vis absorption spectrum to determine the absorption maxima (λ_abs) and molar absorptivity (ε).

Methodology:

-

Sample Preparation: Prepare a stock solution of 3-Hydroxybenzopyrene in a spectroscopic grade solvent (e.g., ethanol, methanol, or dimethyl sulfoxide). From the stock solution, prepare a series of dilutions of known concentrations.

-

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the solvent-filled cuvettes.

-

Measure the absorbance of each dilution over a spectral range of approximately 200-500 nm.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_abs).

-

According to the Beer-Lambert law (A = εcl), plot absorbance versus concentration for each λ_abs. The slope of the resulting linear fit corresponds to the molar absorptivity (ε).

-

Fluorescence Spectroscopy

This protocol details the measurement of fluorescence emission and excitation spectra.

Methodology:

-

Sample Preparation: Prepare a dilute solution of 3-Hydroxybenzopyrene in a suitable spectroscopic grade solvent. The absorbance at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Instrumentation: Employ a spectrofluorometer equipped with a xenon lamp source and monochromators for both excitation and emission.

-

Measurement:

-

Emission Spectrum: Set the excitation wavelength to a known absorption maximum and scan the emission monochromator over a range red-shifted from the excitation wavelength.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation monochromator.

-

-

Data Correction: The recorded spectra should be corrected for instrument-specific variations in lamp intensity and detector response.

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. The relative method involves comparison with a standard of known quantum yield.[5][6][7]

Methodology:

-

Standard Selection: Choose a fluorescence standard with a well-characterized quantum yield and absorption/emission properties similar to 3-Hydroxybenzopyrene (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ_f = 0.54).

-

Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is within the linear range (0.02 - 0.1).

-

Measurement:

-

Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.

-

Record the corrected fluorescence emission spectrum for each solution under identical instrument settings.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield is calculated using the following equation: Φ_f(sample) = Φ_f(standard) × (slope_sample / slope_standard) × (n_sample² / n_standard²) where 'slope' is the gradient of the plot of integrated fluorescence intensity versus absorbance, and 'n' is the refractive index of the solvent.[5]

-

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime (τ_f) is the average time a molecule remains in its excited state before returning to the ground state. TCSPC is a highly sensitive technique for its measurement.[8][9][10]

Methodology:

-

Instrumentation: A TCSPC system typically consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics (Time-to-Amplitude Converter and Multi-Channel Analyzer).

-

Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a colloidal silica suspension) at the excitation wavelength.

-

Sample Measurement: Replace the scattering solution with the 3-Hydroxybenzopyrene solution and acquire the fluorescence decay profile.

-

Data Analysis:

-

The observed fluorescence decay is a convolution of the true fluorescence decay and the IRF.

-

Use deconvolution software to fit the experimental decay data to a multi-exponential decay model to extract the fluorescence lifetime(s).

-

Metabolic and Signaling Pathways

Metabolic Activation of Benzo[a]pyrene

3-Hydroxybenzopyrene is formed during Phase I metabolism of benzo[a]pyrene, primarily catalyzed by cytochrome P450 enzymes. This hydroxylation is a key step in the detoxification pathway, facilitating subsequent conjugation and excretion. However, the metabolic activation of BaP can also lead to the formation of highly reactive diol epoxides, which are ultimate carcinogens.[11][12][13]

Caption: Metabolic activation of Benzo[a]pyrene leading to the formation of 3-Hydroxybenzopyrene and the ultimate carcinogen, BPDE.

Experimental Workflow for Biomarker Analysis

The quantification of 3-OH-BaP in urine serves as a reliable method for biomonitoring BaP exposure. The typical workflow involves sample preparation, chromatographic separation, and sensitive detection.[14][15][16]

Caption: A generalized experimental workflow for the analysis of 3-Hydroxybenzopyrene as a biomarker in urine.

Involvement in Signaling Pathways

Benzo[a]pyrene and its metabolites, including 3-OH-BaP, are known to interact with intracellular signaling pathways, notably the Aryl Hydrocarbon Receptor (AhR) and Nuclear Factor-kappa B (NF-κB) pathways. Activation of the AhR by BaP is a key event that upregulates the expression of metabolic enzymes like CYP1A1. The interplay between AhR and NF-κB signaling can modulate inflammatory responses and contribute to the toxic effects of BaP.[17][18][19][20]

Caption: The interplay between the Aryl Hydrocarbon Receptor (AhR) and NF-κB signaling pathways in response to Benzo[a]pyrene and its metabolites.

References

- 1. Aqueous photochemical degradation of hydroxylated PAHs: Kinetics, pathways, and multivariate effects of main water constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzo[a]pyrene | C20H12 | CID 2336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Hydroxybenzo(a)pyrene | C20H12O | CID 25890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Exposome-Explorer - 3-Hydroxybenzo[a]pyrene (Compound) [exposome-explorer.iarc.fr]

- 5. chem.uci.edu [chem.uci.edu]

- 6. agilent.com [agilent.com]

- 7. Making sure you're not a bot! [opus4.kobv.de]

- 8. bhu.ac.in [bhu.ac.in]

- 9. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 10. horiba.com [horiba.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Metabolism of Benzo[a]pyrene in Human Bronchoalveolar H358 Cells Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Highly sensitive routine method for urinary 3-hydroxybenzo[a]pyrene quantitation using liquid chromatography-fluorescence detection and automated off-line solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sensitive determination of trace urinary 3-hydroxybenzo[a]pyrene using ionic liquids-based dispersive liquid-liquid microextraction followed by chemical derivatization and high performance liquid chromatography-high resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. AhR and Arnt differentially regulate NF-κB signaling and chemokine responses in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Inherent and Benzo[a]pyrene-Induced Differential Aryl Hydrocarbon Receptor Signaling Greatly Affects Life Span, Atherosclerosis, Cardiac Gene Expression, and Body and Heart Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]

3-Hydroxybenzopyrene: A Biomarker for Benzo[a]pyrene Exposure - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-hydroxybenzopyrene (3-OH-BaP) as a critical biomarker for assessing human exposure to the carcinogen benzo[a]pyrene (BaP). This document details the metabolic pathways of BaP, comprehensive experimental protocols for the detection and quantification of 3-OH-BaP in biological matrices, and a summary of quantitative data from various exposure scenarios.

Introduction to Benzo[a]pyrene and the Significance of 3-Hydroxybenzopyrene

Benzo[a]pyrene (BaP) is a potent polycyclic aromatic hydrocarbon (PAH) classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). It is a product of incomplete combustion of organic materials, leading to widespread environmental presence and human exposure through tobacco smoke, polluted air, and contaminated food and water.

Upon entering the body, BaP undergoes extensive metabolic activation and detoxification. The measurement of BaP itself is challenging due to its rapid metabolism. Therefore, biomonitoring of its metabolites in accessible biological samples like urine provides a reliable measure of internal exposure. 3-Hydroxybenzopyrene (3-OH-BaP) is a major metabolite of BaP, formed during the detoxification process. Its detection and quantification in urine serve as a specific and sensitive biomarker of recent BaP exposure. Monitoring 3-OH-BaP levels is crucial for risk assessment in occupational settings and for the general population.

Metabolic Pathways of Benzo[a]pyrene

The biotransformation of BaP is a complex process involving a series of enzymatic reactions primarily occurring in the liver. This process can be broadly categorized into metabolic activation, leading to carcinogenic intermediates, and detoxification, resulting in excretable metabolites. 3-OH-BaP is a key product of the detoxification pathway.

Metabolic Activation and Detoxification Signaling Pathway

The metabolism of BaP is initiated by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1. These enzymes introduce an epoxide group to the BaP molecule. This can lead to the formation of various metabolites, including phenols, dihydrodiols, and quinones. The formation of the ultimate carcinogen, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), is a critical step in BaP-induced carcinogenesis. BPDE can form stable adducts with DNA, leading to mutations and potentially cancer.

The detoxification pathway involves the conversion of BaP to phenolic metabolites, such as 3-OH-BaP. These phenolic metabolites can then be conjugated with glucuronic acid or sulfate by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively, to form water-soluble compounds that are readily excreted in urine and feces.[1]

Caption: Metabolic activation and detoxification pathways of Benzo[a]pyrene.

Quantitative Data on Urinary 3-Hydroxybenzopyrene

The concentration of 3-OH-BaP in urine is a reliable indicator of BaP exposure from various sources. The following tables summarize quantitative data from different populations.

Table 1: Urinary 3-OH-BaP Concentrations in Occupationally Exposed Workers

| Industry/Workplace | Number of Subjects (n) | Mean (ng/g creatinine) | Median (ng/g creatinine) | Range (ng/g creatinine) | Reference |

| Coke Oven Plant | 225 (total) | - | 0.5 | ND - 19.5 | [1][2] |

| Refractory Production | 225 (total) | - | 1.1 | ND - 19.5 | [1][2] |

| Converter Infeed | 225 (total) | - | 1.2 | ND - 19.5 | [1][2] |

| Graphite Electrode Production | 225 (total) | - | 1.3 | ND - 19.5 | [1][2] |

| Metallurgy (Anode Production) | 129 (total) | - | >0.4 nmol/mol creatinine (71% of workers) | - | [3][4] |

| Metallurgy (Cathode Production) | 129 (total) | - | >0.4 nmol/mol creatinine (40% of workers) | - | [3][4] |

| Metallurgy (Silicon Production) | 129 (total) | - | >0.4 nmol/mol creatinine (30% of workers) | - | [3][4] |

ND: Not Detected

Table 2: Urinary 3-OH-BaP Concentrations in Smokers and Non-Smokers

| Population | Number of Subjects (n) | Mean (nmol/mol creatinine) | Median (nmol/mol creatinine) | Range (nmol/mol creatinine) | Reference |

| Smokers (≥10 cigarettes/day) | 27 | 0.030 | 0.023 | <0.01 - 0.084 | [5] |

| Non-Smokers | 27 | 0.014 | 0.011 | <0.01 - 0.045 | [5] |

| Smokers | 7 | - | - | 374 - 1171 pg/L | [6][7] |

| Non-Smokers | 7 | - | - | 37 - 270 pg/L | [6][7] |

| Smokers (Conventional Cigarettes) | - | 149 pg/24h | - | - | [8] |

| Non-Users | - | - | 99% < LLOQ | - | [8] |

LLOQ: Lower Limit of Quantification

Table 3: Toxicokinetic Parameters of 3-Hydroxybenzopyrene

| Species | Route of Administration | Matrix | Parameter | Value | Reference |

| Rat | Intravenous | Blood | t½ (initial phase) | 7.3 - 11.7 h | [9] |

| Rat | Intravenous | Blood | t½ (terminal phase) | 15.6 - 17.8 h | [9] |

| Rat | Intravenous | Adipose Tissue | t½ | 27.0 h | [9] |

| Rat | Intravenous | Lung | t½ | 24.1 h | [9] |

| Rat | Intravenous | Kidney | t½ (elimination) | 15.6 h | [9] |

| Human | Dietary | Urine | Excretion within 12h | 0.0012 - 0.006% of dose | [10] |

| Human | Oral (micro-dose) | Plasma | Tmax | 1.25 h | [11] |

t½: Half-life; Tmax: Time to maximum concentration

Experimental Protocols for 3-Hydroxybenzopyrene Analysis

Accurate quantification of 3-OH-BaP in urine requires sensitive and robust analytical methods. The following sections provide detailed methodologies for the most commonly employed techniques.

General Sample Preparation Workflow

The majority of 3-OH-BaP in urine is present as glucuronide and sulfate conjugates and therefore requires a hydrolysis step to release the free analyte prior to extraction and analysis.

Caption: General workflow for urinary 3-OH-BaP analysis.

Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method offers good sensitivity and is widely used for the analysis of PAHs and their metabolites.

a. Sample Preparation:

-

To 10 mL of urine, add an internal standard (e.g., 3-hydroxybenz[a]anthracene).

-

Add acetate buffer to adjust the pH to 5.0.

-

Add β-glucuronidase/arylsulfatase enzyme solution.

-

Incubate the mixture, for example, for 2 hours at 37°C, to ensure complete hydrolysis.[12]

-

Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and remove interferences.

-

Elute the analyte from the SPE cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

b. HPLC-FLD Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed.

-

Fluorescence Detection: Excitation and emission wavelengths are set to specifically detect 3-OH-BaP (e.g., Excitation: 252 nm, Emission: 432 nm). A switchable fluorescence detector can be used for simultaneous analysis of other metabolites.[13]

c. Quantification:

-

A calibration curve is generated using standards of known 3-OH-BaP concentrations.

-

The concentration in the urine sample is calculated based on the peak area relative to the internal standard and the calibration curve. The limit of detection for this method can be as low as 6 ng/L.[13]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS/MS)

GC-MS/MS provides high selectivity and sensitivity, making it suitable for detecting the low concentrations of 3-OH-BaP found in the general population.

a. Sample Preparation:

-

Follow steps 1-4 of the HPLC-FLD sample preparation for enzymatic hydrolysis.

-

After hydrolysis, perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte.

-

Derivatization: This is a critical step for GC analysis of polar compounds like 3-OH-BaP. The hydroxyl group is derivatized, for instance, by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to increase volatility and thermal stability.[14]

-

The derivatized extract is then concentrated and injected into the GC-MS/MS system.

b. GC-MS/MS Conditions:

-

GC Column: A capillary column with a non-polar stationary phase is typically used.

-

Ionization: Electron ionization (EI) is commonly employed.

-

MS/MS: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the derivatized 3-OH-BaP.

c. Quantification:

-

An isotopically labeled internal standard (e.g., 13C-labeled 3-OH-BaP) is often used for accurate quantification.

-

A calibration curve is constructed using derivatized standards. The limit of quantification can reach the low pg/L range.[6][7]

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, and it has become the gold standard for bioanalytical quantification.

a. Sample Preparation:

-

The initial steps of enzymatic hydrolysis and solid-phase extraction are similar to the other methods.

-

Derivatization (Optional but Recommended for Enhanced Sensitivity): Derivatization with reagents like dansyl chloride can significantly improve the ionization efficiency of 3-OH-BaP in the mass spectrometer, leading to lower detection limits.[5][8][15] The reaction is typically carried out in an alkaline buffer.

-

After derivatization, a further clean-up step, such as liquid-liquid extraction or another SPE, may be necessary to remove excess derivatizing reagent.[5][15]

b. LC-MS/MS Conditions:

-

LC Column: A reversed-phase C18 or similar column is used for chromatographic separation.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, often with an additive like formic acid to improve ionization, is used.

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used for the derivatized analyte.

-

MS/MS: The instrument is operated in MRM mode, monitoring specific transitions for the derivatized 3-OH-BaP and its isotopically labeled internal standard.

c. Quantification:

-

Quantification is performed using an internal standard and a calibration curve prepared in a representative matrix (e.g., analyte-free urine). This method can achieve very low limits of quantification, often in the sub-ng/L to pg/L range, making it suitable for studies in the general population with low-level exposures.[8][15][16]

Conclusion

3-Hydroxybenzopyrene is a valuable biomarker for assessing human exposure to the carcinogen benzo[a]pyrene. Its measurement in urine provides an integrated measure of exposure from all routes. The selection of the analytical method depends on the required sensitivity and the available instrumentation. HPLC-FLD is a robust and widely used technique, while GC-MS/MS and LC-MS/MS offer higher sensitivity and selectivity, which is particularly important for studies involving low-level environmental exposures. The data and protocols presented in this guide are intended to support researchers and drug development professionals in the design and execution of studies involving the biomonitoring of BaP exposure.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Hydroxybenzo[a]pyrene in the urine of workers with occupational exposure to polycyclic aromatic hydrocarbons in different industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relevance of urinary 3-hydroxybenzo(a)pyrene and 1-hydroxypyrene to assess exposure to carcinogenic polycyclic aromatic hydrocarbon mixtures in metallurgy workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relevance of Urinary 3-Hydroxybenzo(a)pyrene and 1-Hydroxypyrene to Assess Exposure to Carcinogenic Polycyclic Aromatic Hydrocarbon Mixtures in Metallurgy Workers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ues.pku.edu.cn [ues.pku.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. Ultra-high sensitive analysis of 3-hydroxybenzo[a]pyrene in human urine using GC-APLI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. A toxicokinetic study to elucidate 3-hydroxybenzo(a)pyrene atypical urinary excretion profile following intravenous injection of benzo(a)pyrene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Excretion kinetics of urinary 3-hydroxybenzo[a]pyrene following dietary exposure to benzo[a]pyrene in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Toxicokinetics of benzo[a]pyrene in humans: Extensive metabolism as determined by UPLC-accelerator mass spectrometry following oral micro-dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Highly sensitive routine method for urinary 3-hydroxybenzo[a]pyrene quantitation using liquid chromatography-fluorescence detection and automated off-line solid phase extraction - Analyst (RSC Publishing) [pubs.rsc.org]

- 13. High-performance liquid chromatographic method with fluorescence detection for the determination of 3-hydroxybenzo[a]pyrene and 3-hydroxybenz[a]anthracene in the urine of polycyclic aromatic hydrocarbon-exposed workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. coresta.org [coresta.org]

- 15. Derivatization method for sensitive determination of 3-hydroxybenzo[a]pyrene in human urine by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Environmental Genesis of 3-Hydroxybenzo[a]pyrene Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxybenzo[a]pyrene (3-OH-BaP) is a crucial biomarker for assessing human exposure to the carcinogen benzo[a]pyrene (BaP). Understanding the environmental origins of BaP, the direct precursor to 3-OH-BaP, is paramount for risk assessment and the development of mitigation strategies. This technical guide provides an in-depth overview of the primary environmental sources of benzo[a]pyrene, its transformation into 3-hydroxybenzo[a]pyrene, and the analytical methodologies employed in its detection. Quantitative data from various environmental matrices are summarized, and key biological pathways are illustrated to provide a comprehensive resource for professionals in environmental science and drug development.

Introduction: Benzo[a]pyrene as the Primary Precursor

3-Hydroxybenzo[a]pyrene is a monohydroxylated metabolite of benzo[a]pyrene, a potent polycyclic aromatic hydrocarbon (PAH) classified as a human carcinogen.[1] The formation of 3-OH-BaP in biological systems is a direct result of the metabolic processing of BaP.[2] Therefore, an investigation into the environmental sources of 3-OH-BaP precursors is fundamentally an investigation into the environmental sources of BaP.

Benzo[a]pyrene is not produced commercially; instead, it is a byproduct of the incomplete combustion of organic materials.[2][3] Its ubiquitous presence in the environment leads to widespread, low-level human exposure.[3][4] Major anthropogenic sources significantly outweigh natural sources, such as wildfires and volcanic eruptions.[3]

Major Environmental Sources of Benzo[a]pyrene

Benzo[a]pyrene is found in various environmental compartments, including the air, water, and soil.[3][5] Its formation is primarily linked to high-temperature processes involving organic matter.

Key environmental sources include:

-

Industrial Processes: Coal combustion, coal tar distillation, and aluminum production are significant contributors to BaP emissions.[3][4]

-

Vehicular Emissions: Exhaust from diesel and gasoline engines releases BaP into the atmosphere.[3]

-

Residential and Commercial Heating: The burning of wood, coal, and other biomass for heating and cooking is a major source of BaP.[3]

-

Tobacco Smoke: Cigarette smoke contains notable concentrations of BaP, posing a direct exposure risk to smokers and those exposed to secondhand smoke.[3][4]

-

Contaminated Food: Foods that are smoked, grilled, or charcoal-broiled can contain significant levels of BaP.[3][4]

Quantitative Occurrence of Benzo[a]pyrene in Environmental Media

The concentration of benzo[a]pyrene varies widely depending on the proximity to sources of pollution. The following tables summarize representative quantitative data on BaP levels in different environmental matrices.

Table 1: Benzo[a]pyrene Concentrations in Air

| Location/Source | Mean Concentration (ng/m³) | Notes |

| Iron Foundry (Molding Section) | 7,200 | Maximum detected concentration was 45,370 ng/m³. |

| Iron Foundry (Melting Section) | - | Total PAH concentration was 23,480 ng/m³. |

| Indoor Air (with coal/gas stoves) | 3.7 ± 0.8 | Affected by the usage of stoves. |

| Outdoor Air (near metallurgical industries) | 0.04 - 1.20 | Average ambient air concentrations. |

Data compiled from multiple sources.[4][6]

Table 2: Benzo[a]pyrene Concentrations in Water

| Water Body | Mean Concentration (ng/L) | Notes |

| River in India | 8.61 | Total of 17 PAHs was 157.96 ± 18.99 ng/L. |

| 44 Chinese Lakes | 0.07 - 2.26 | Range of determined levels. |

| Surface Waters (Southeast Sea, Japan) | 0.12 ± 0.078 (dissolved) | 0.076 ± 0.037 ng/L in the solid phase. |

Data compiled from a 2022 review.[4]

Table 3: Benzo[a]pyrene Concentrations in Soil

| Source Contribution in Taiyuan Soil | Percentage |

| Coal Combustion | 40.77% |

| Vehicle Exhausts | 32.94% |

| Biomass Combustion | 14.89% |

| Cooking | 11.40% |

Data from a study by Li et al.[3]

Transformation and Biotransformation of Benzo[a]pyrene

Once in the environment, benzo[a]pyrene can undergo various transformation processes. In aquatic environments, phototransformation, accelerated by natural porphyrins like chlorophyll, can lead to the formation of BaP-quinones.[7] In soil, BaP can be degraded by microorganisms, transforming it into less complex PAHs.[8][9]

The primary pathway leading to the formation of 3-hydroxybenzo[a]pyrene is the biotransformation of BaP within biological systems, primarily in mammals. This metabolic process is a critical area of study in toxicology and drug development.

Metabolic Activation of Benzo[a]pyrene

The biotransformation of BaP is a multi-step process primarily mediated by cytochrome P450 (CYP) enzymes.[5][10] This process is intended to increase the water solubility of the xenobiotic to facilitate its excretion.[10][11]

The metabolic pathway can be visualized as follows:

Caption: Metabolic pathway of Benzo[a]pyrene.

As illustrated, the formation of 3-OH-BaP is a direct hydroxylation step catalyzed by CYP1A1 and CYP1B1.[2] This metabolite, along with other phenols and diols, can then undergo Phase II conjugation to form more water-soluble glucuronides and sulfates, which are then excreted in the urine.[2][10]

Experimental Protocols

Accurate quantification of benzo[a]pyrene in environmental samples and its metabolites in biological fluids is crucial for exposure assessment.

Extraction and Analysis of BaP in Soil

A common method for the extraction and analysis of BaP in soil involves the following steps:

-

Saponification: The soil sample is treated with a strong base to break down organic matter and release the BaP.[8]

-

Extraction: The BaP is then extracted from the saponified mixture using an organic solvent.

-

Chromatographic Analysis: The extracted BaP is quantified using high-performance liquid chromatography (HPLC) with a fluorescence detector.[8]

Caption: Workflow for BaP analysis in soil samples.

Determination of 3-Hydroxybenzo[a]pyrene in Urine

The analysis of 3-OH-BaP in urine is a sensitive method for biomonitoring BaP exposure. A typical workflow is as follows:

-

Enzymatic Hydrolysis: Urine samples are treated with β-glucuronidase and arylsulfatase to deconjugate the 3-OH-BaP metabolites.[12]

-

Solid-Phase Extraction (SPE): The sample is passed through an SPE column to isolate the 3-OH-BaP from the complex urine matrix.[12]

-

Derivatization: The extracted analyte may be derivatized to improve its volatility and detection by gas chromatography.[12]

-

LC-MS/MS or GC-MS/MS Analysis: The prepared sample is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS) for sensitive and selective quantification.[1][2][12]

Caption: Workflow for 3-OH-BaP analysis in urine.

Conclusion

The environmental presence of 3-hydroxybenzo[a]pyrene is intrinsically linked to the distribution of its precursor, benzo[a]pyrene. A thorough understanding of the sources, environmental fate, and metabolic activation of BaP is essential for researchers and professionals working to mitigate the health risks associated with PAH exposure. The methodologies and data presented in this guide provide a foundational resource for further investigation and the development of novel therapeutic and preventative strategies.

References

- 1. A Sensitive LC–MS/MS Method for the Quantification of 3-Hydroxybenzo[a]pyrene in Urine-Exposure Assessment in Smokers and Users of Potentially Reduced-Risk Products | MDPI [mdpi.com]

- 2. zora.uzh.ch [zora.uzh.ch]

- 3. Benzo[a]pyrene—Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Benzo[ a]pyrene-Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Hydroxypyrene and 3-hydroxybenzo[a]pyrene as biomarkers of exposure to PAH in various environmental exposure situations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Accumulation and transformation of benzo[a]pyrene in Haplic Chernozem under artificial contamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biodegradation of Benzo(a)pyrene in Contaminated Soil: Plant and Microorganism Contributions from Isotope Tracing [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. coresta.org [coresta.org]

The Role of 3-Hydroxybenzopyrene in Carcinogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo[a]pyrene (BaP), a ubiquitous environmental pollutant, is a potent procarcinogen that requires metabolic activation to exert its genotoxic effects. The metabolic processing of BaP is a complex interplay between detoxification and bioactivation pathways. While the ultimate carcinogen is widely recognized as benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), which forms covalent adducts with DNA, the role of its various metabolites, including 3-hydroxybenzo[a]pyrene (3-OH-BaP), is of significant interest in understanding the overall carcinogenic process. 3-OH-BaP is a major metabolite of BaP and is often utilized as a biomarker for BaP exposure.[1] This technical guide provides an in-depth analysis of the role of 3-OH-BaP in carcinogenesis, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Metabolic Fate of Benzo[a]pyrene: Detoxification vs. Bioactivation

The metabolic processing of BaP is primarily carried out by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, and epoxide hydrolase.[2] This process can lead to two opposing outcomes: detoxification, which results in the formation of more water-soluble and excretable metabolites, and bioactivation, which generates highly reactive electrophilic intermediates capable of damaging cellular macromolecules.

3-Hydroxybenzo[a]pyrene is a phenolic metabolite formed during the detoxification of BaP.[1] While it is considered a detoxification product, its biological activities and potential contribution to carcinogenesis are not entirely benign. The principal pathway leading to the potent carcinogenicity of BaP involves the formation of BPDE, which readily intercalates into DNA and forms stable adducts, primarily with guanine residues.[2] These adducts can lead to mutations during DNA replication if not repaired, initiating the process of carcinogenesis.

Data Presentation: Quantitative Insights into 3-OH-BaP's Biological Effects

The following tables summarize key quantitative data from various studies on the biological effects of 3-OH-BaP and its parent compound, BaP.

Table 1: Cytotoxicity of 3-Hydroxybenzopyrene in ES-D3 Cells

| Concentration (µM) | Cell Viability (1 day) (%) | Cell Viability (5 days) (%) | Differentiation Inhibition (%) |

| 0.1 | ~100 | ~100 | ~0 |

| 1 | ~100 | ~100 | ~20 |

| 10 | ~80 | ~60 | ~80 |

| 100 | ~20 | ~10 | ~100 |

Data adapted from in vitro studies on mouse embryonic stem cells (ES-D3).[3] Cell viability and differentiation into beating cardiomyocytes were assessed.

Table 2: Dose-Dependent DNA Adduct Formation by Benzo[a]pyrene in Human Cell Lines

| Cell Line | BaP Concentration (µM) | BPDE-N²-dGuo Adducts / 10⁸ nucleotides |

| HepG2 (Liver) | 0.2 | ~5 |

| 1 | ~20 | |

| 5 | ~50 | |

| A549 (Lung) | 0.2 | ~15 |

| 1 | ~10 | |

| 5 | ~5 |

Data adapted from a study comparing the genotoxic response to BaP in different human cell lines.[2] The formation of the major DNA adduct, BPDE-N²-dGuo, was quantified.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

Materials:

-

Cells in culture (e.g., A549, HepG2)

-

96-well microplate

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO, isopropanol with 0.04 N HCl)

-

Phosphate-buffered saline (PBS)

-

Test compound (3-Hydroxybenzopyrene)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of 3-Hydroxybenzopyrene in culture medium. Remove the old medium from the wells and add 100 µL of the treatment medium to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.

Quantification of 3-Hydroxybenzopyrene by HPLC with Fluorescence Detection

This protocol outlines a method for the sensitive detection and quantification of 3-OH-BaP in biological samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

-

C18 reverse-phase HPLC column

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

3-Hydroxybenzopyrene standard

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Enzymes for hydrolysis (β-glucuronidase/arylsulfatase) if analyzing conjugated metabolites

Procedure:

-

Sample Preparation:

-

For urine samples, perform enzymatic hydrolysis to deconjugate 3-OH-BaP glucuronides and sulfates.

-

Perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. Condition the SPE cartridge with methanol and then water. Load the sample, wash with a low percentage of organic solvent, and elute 3-OH-BaP with a higher concentration of organic solvent (e.g., acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

-

-

HPLC Analysis:

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 50% acetonitrile to 100% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Fluorescence Detection: Excitation wavelength of 250 nm and an emission wavelength of 430 nm.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of 3-OH-BaP.

-

Inject the prepared samples and standards into the HPLC system.

-

Quantify the amount of 3-OH-BaP in the samples by comparing their peak areas to the standard curve.

-

Signaling Pathways and Molecular Mechanisms

The carcinogenic effects of BaP and its metabolites are mediated through complex signaling pathways. The Aryl Hydrocarbon Receptor (AHR) plays a central role in initiating the metabolic activation of BaP.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

BaP is a potent agonist of the AHR. Upon binding to BaP, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This leads to the increased expression of genes encoding metabolic enzymes such as CYP1A1 and CYP1B1, which are responsible for the metabolic activation of BaP. The role of 3-OH-BaP as a direct AHR agonist or antagonist is less clear and may be cell-type dependent.[4]

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. The Extreme Variety of Genotoxic Response to Benzo[a]pyrene in Three Different Human Cell Lines from Three Different Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aryl Hydrocarbon Receptor (AHR)-Active Pharmaceuticals Are Selective AHR Modulators in MDA-MB-468 and BT474 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Ultrasensitive Quantification of 3-Hydroxybenzopyrene in Human Urine by LC-MS/MS

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-hydroxybenzo[a]pyrene (3-OH-BaP) in human urine. 3-OH-BaP is a key biomarker for assessing human exposure to benzo[a]pyrene (BaP), a carcinogenic polycyclic aromatic hydrocarbon (PAH).[1][2] The described protocol, which includes enzymatic hydrolysis, solid-phase extraction (SPE), and LC-MS/MS analysis, is designed for researchers, scientists, and drug development professionals requiring high sensitivity and throughput. The method achieves a low limit of quantification, making it suitable for monitoring both occupational and environmental exposure levels.[1]

Introduction

Benzo[a]pyrene (BaP) is a potent human carcinogen formed during the incomplete combustion of organic materials, such as in tobacco smoke, vehicle exhaust, and grilled foods.[1] Biomonitoring of BaP exposure is crucial for assessing health risks. While several biomarkers exist, the urinary metabolite 3-hydroxybenzo[a]pyrene (3-OH-BaP) is considered a reliable indicator of recent BaP exposure.[1][2] In humans, 3-OH-BaP is primarily excreted in urine as glucuronide and sulfate conjugates.[1] Therefore, a hydrolysis step is necessary to release the free analyte for analysis. This application note provides a comprehensive protocol for the sensitive and selective quantification of total 3-OH-BaP in urine using LC-MS/MS.

Signaling Pathway of BaP Metabolism

Benzo[a]pyrene undergoes metabolic activation in the body to form reactive intermediates that can bind to DNA, leading to mutations and potentially cancer. One of the detoxification pathways involves the formation of hydroxylated metabolites like 3-OH-BaP, which are then conjugated and excreted.

Caption: Metabolic pathway of Benzo[a]pyrene (BaP).

Experimental Protocol

This protocol synthesizes best practices from validated methods for the analysis of 3-OH-BaP in urine.[1][3][4]

Materials and Reagents

-

3-Hydroxybenzo[a]pyrene (3-OH-BaP) standard

-

¹³C₆-3-Hydroxybenzo[a]pyrene (¹³C₆-3-OH-BaP) internal standard (IS)

-

β-glucuronidase/arylsulfatase from Helix pomatia[4]

-

Acetate buffer (1 M, pH 5.1)[4]

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Formic acid

-

Ultrapure water

-

Human urine (blank matrix for calibration)

Sample Preparation Workflow

Caption: Workflow for urine sample preparation.

Detailed Procedure

-

Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. Aliquot a specific volume (e.g., 6 mL) into a centrifuge tube.[4]

-

Addition of Buffer and Antioxidant: To the urine aliquot, add 400 µL of 1 M acetate buffer (pH 5.1) and 100 µL of a 150 mg/mL ascorbic acid solution to prevent degradation of the analyte.[4]

-

Internal Standard Spiking: Spike each sample, calibrator, and quality control (QC) sample with a fixed amount of ¹³C₆-3-OH-BaP internal standard solution.

-

Enzymatic Hydrolysis: Add 20 µL of β-glucuronidase/arylsulfatase solution from Helix pomatia.[4] Incubate the mixture overnight (approximately 16 hours) at 37°C.[4] This step is crucial for deconjugating the glucuronide and sulfate metabolites of 3-OH-BaP.[1]

-

Protein Precipitation & Centrifugation: After incubation, centrifuge the samples (e.g., at 3000 rpm for 10 minutes) to pellet any precipitated proteins.[4]

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by ultrapure water.[5]

-

Load the supernatant from the centrifuged sample onto the conditioned cartridge.

-

Wash the cartridge with a water/methanol mixture to remove interferences.

-

Elute the analyte and internal standard with methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol

-

Flow Rate: 0.4 mL/min

-

Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 30% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, hold for a short period, and then return to initial conditions for column re-equilibration.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor at least two transitions for 3-OH-BaP (one for quantification, one for confirmation) and one for the internal standard.[1]

-

Quantitative Data Summary

The performance of LC-MS/MS methods for 3-OH-BaP can vary. The following table summarizes typical performance characteristics reported in the literature.

| Parameter | Method 1 (LC-MS/MS)[1][4] | Method 2 (LC-MS/MS with Derivatization)[3] | Method 3 (GC-APLI-MS)[2] |

| LLOQ/LOQ | 50 pg/L | 0.3 ng/L (300 pg/L) | 1.8 pg/L |

| Linearity Range | 50 - 3321 pg/L | Not Specified | Not Specified |

| Recovery | 89 - 121% | 68.7 ± 5.47% | Not Specified |

| Precision (RSD) | < 15% | Intra-day: 2.2-3.8%, Inter-day: 3.3-6.8%[6] | Not Specified |

| Matrix Effect | Compensated by IS | < 10% | Not Specified |

LLOQ: Lower Limit of Quantification; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

MS/MS Parameters

The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the method. The following table provides example MRM transitions.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role |

| 3-OH-BaP | 360.0 | 251.1 | Quantifier |

| 3-OH-BaP | 360.0 | 267.1 | Qualifier |

| ¹³C₆-3-OH-BaP (IS) | 366.0 | 257.1 | Quantifier |

Note: The precursor ion m/z of 360.0 for 3-OH-BaP suggests a derivatization step might have been used in the source of this data, as the mass of underivatized 3-OH-BaP is 268.3. The values are presented as found in a referenced study.[4] Researchers should optimize these transitions on their specific instrumentation.

Conclusion

The LC-MS/MS method detailed in this application note provides a highly sensitive and selective approach for the quantification of 3-hydroxybenzo[a]pyrene in human urine. The protocol, including enzymatic hydrolysis and solid-phase extraction, ensures reliable and reproducible results suitable for biomonitoring studies assessing exposure to benzo[a]pyrene in both occupationally and non-occupationally exposed populations.[1] The low detection limits achievable with this method allow for the accurate measurement of 3-OH-BaP even at background exposure levels.[1][2]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Derivatization method for sensitive determination of 3-hydroxybenzo[a]pyrene in human urine by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Relevance of Urinary 3-Hydroxybenzo(a)pyrene and 1-Hydroxypyrene to Assess Exposure to Carcinogenic Polycyclic Aromatic Hydrocarbon Mixtures in Metallurgy Workers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sensitive determination of trace urinary 3-hydroxybenzo[a]pyrene using ionic liquids-based dispersive liquid-liquid microextraction followed by chemical derivatization and high performance liquid chromatography-high resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Urinary 3-Hydroxybenzo[a]pyrene by GC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of 3-hydroxybenzo[a]pyrene (3-OH-BaP), a key biomarker of exposure to the carcinogen benzo[a]pyrene (BaP), in human urine. The protocol employs enzymatic hydrolysis, solid-phase extraction (SPE) for sample cleanup, followed by derivatization and analysis using gas chromatography-tandem mass spectrometry (GC-MS/MS). This method offers high selectivity and sensitivity, making it suitable for assessing BaP exposure in both occupational and general population studies.

Introduction

Benzo[a]pyrene (BaP) is a potent carcinogenic polycyclic aromatic hydrocarbon (PAH) formed from the incomplete combustion of organic material.[1] Human exposure to BaP is a significant health concern. Biomonitoring of BaP exposure is crucial for risk assessment, and the measurement of its metabolites in urine provides a non-invasive approach. 3-Hydroxybenzo[a]pyrene (3-OH-BaP) is a major metabolite of BaP, and its urinary concentration serves as a reliable biomarker of recent exposure.[1][2] Due to the typically low concentrations of 3-OH-BaP in urine, a highly sensitive and selective analytical method is required for accurate quantification.[1][2] Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) provides the necessary selectivity and sensitivity for this application.[1]

Experimental Protocol

This protocol outlines the procedure for the analysis of 3-OH-BaP in human urine samples.

1. Sample Preparation

The sample preparation involves enzymatic hydrolysis to release the conjugated 3-OH-BaP, followed by a solid-phase extraction (SPE) cleanup to remove interfering matrix components.

-

Enzymatic Hydrolysis:

-

Solid-Phase Extraction (SPE):

-

Adjust the pH of the hydrolyzed urine sample to approximately 11.4 with sodium hydroxide (NaOH).[2]

-

Centrifuge the sample to precipitate and remove proteins.[2]

-

Load the supernatant onto a polymeric strong anion exchange SPE column (e.g., Strata-X-A, 33 μm).[2]

-

Perform wash steps to remove impurities.

-

Elute the analyte from the SPE column using dichloromethane (DCM).[2]

-

2. Derivatization

To improve the volatility and thermal stability of 3-OH-BaP for GC analysis, a derivatization step is performed.

-

The DCM eluate containing the 3-OH-BaP is evaporated to dryness.

-

Add N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to the dried extract to derivatize the hydroxyl group of 3-OH-BaP.[1][2]

-

Reconstitute the derivatized sample in 200 μL of toluene for GC-MS/MS analysis.[2]

3. GC-MS/MS Analysis

The derivatized sample is then analyzed using a GC-MS/MS system.

-

Instrumentation: An Agilent 8890 GC coupled to a 7010 MS triple quadrupole (QQQ) mass spectrometer or a similar system can be used.[1]

-

Injection: 1 µL of the derivatized sample is injected.

-

Ionization Mode: Electron Impact (EI) ionization.[2]

-

Data Analysis: The concentration of 3-OH-BaP is determined using the internal standard method.[2]

Quantitative Data

The performance of the described method is summarized in the following tables.

Table 1: Method Validation Parameters for GC-MS/MS Analysis of 3-OH-BaP

| Parameter | Value | Reference |

| Lower Limit of Quantification (LLOQ) | 25 pg/mL (in sample extract, equivalent to 125 fg/mL in urine) | [1] |

| Intermediate Precision (%RSD) | 8.8% | [1] |

| Average Accuracy | 110% to 122% | [1] |

Table 2: Comparison of Urinary 3-OH-BaP Concentrations in Smokers and Non-Smokers

| Population | Concentration Range (pg/L) | Reference |

| Non-Smokers | 37 - 270 | [3][4] |

| Smokers | 374 - 1171 | [3][4] |

Experimental Workflow